1,2,3,5-Tetramethylbenzene

Description

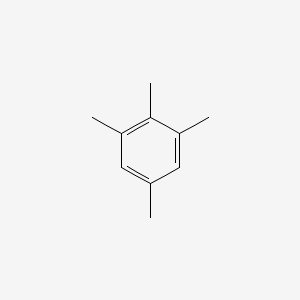

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMMTCNYPIMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026119 | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,5-tetramethylbenzene appears as a pale yellow to white liquid with a camphor-like odor. Flash point 165 °F. Less dense than water and only negligibly soluble in water. Slightly irritates the skin and eyes. Slightly toxic by ingestion but may irritate the mouth, throat and gastrointestinal tract., Pale yellow to white liquid with a camphor-like odor; [CAMEO] | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

388.4 °F at 760 mmHg (USCG, 1999) | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

146 °F (USCG, 1999) | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.891 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

4.63 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.49 [mmHg] | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

527-53-7 | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodurene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodurene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,5-Tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-tetramethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODURENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JBI5Y5A5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-10.6 °F (USCG, 1999) | |

| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 1,2,3,5-Tetramethylbenzene

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, also known as isodurene. The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require detailed data on this compound.

General and Physical Properties

This compound is an aromatic hydrocarbon with the molecular formula C10H14.[1][2] It presents as a colorless to pale yellow liquid with a distinct camphor-like odor.[1][3][4][5] This compound is nearly insoluble in water but is soluble in organic solvents such as alcohol and ether.[3][6] It is one of three isomers of tetramethylbenzene, the others being prehnitene (1,2,3,4-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene).[2][7]

| Property | Value | Source |

| CAS Number | 527-53-7 | [1] |

| Molecular Formula | C10H14 | [1][2] |

| Molecular Weight | 134.22 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Camphor-like | [1][4][5] |

| Melting Point | -23.7 °C (-10.7 °F; 249.5 K) | [2] |

| Boiling Point | 198 °C (388 °F; 471 K) | [2] |

| Density | 0.89 g/cm³ | [2] |

| Solubility in Water | 27.9 mg/L | [2] |

| Vapor Density | 4.63 (Relative to Air) | [1][5] |

| Vapor Pressure | 0.498 mmHg @ 25.00 °C | [8] |

| Refractive Index | n20/D 1.512 (lit.) |

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3][5][9] It is irritating to the skin, eyes, and respiratory system.[1][3][9]

| Property | Value | Source |

| Flash Point | 63.3 °C (145.9 °F; 336.4 K) | [2] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |

| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362 | [2] |

Chemical Reactivity and Synthesis

Vigorous and potentially explosive reactions can occur when this compound comes into contact with strong oxidizing agents.[3][5][10] It can also react exothermically with bases and diazo compounds.[3][5] Typical reactions involving the benzene (B151609) nucleus, such as halogenation, nitration, sulfonation, and the Friedel-Crafts reaction, can occur.[3][5][10]

Experimental Protocol: Synthesis of Isodurene

One method for the preparation of isodurene involves the methylation of mesitylene.[2] The following is a representative experimental protocol:

-

Bromination of Mesitylene: Mesitylene is first converted to mesityl bromide.

-

Grignard Reagent Formation: The resulting mesityl bromide is reacted with magnesium to form the corresponding Grignard reagent.

-

Alkylation: The Grignard reagent is then alkylated using dimethyl sulfate (B86663) to yield isodurene.[2]

Industrially, isodurene can be isolated from the reformed fraction of oil refineries or produced through the methylation of toluene, xylenes, and trimethylbenzenes.[2]

Caption: Synthesis of Isodurene from Mesitylene.

Chromatographic Analysis

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[11] A typical method involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[11] For applications compatible with mass spectrometry (MS), formic acid can be used as a substitute for phosphoric acid.[11] This method is scalable and can be adapted for preparative separation to isolate impurities.[11]

Caption: HPLC Analysis Workflow for this compound.

References

- 1. This compound | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isodurene - Wikipedia [en.wikipedia.org]

- 3. This compound | 527-53-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Isodurene [drugfuture.com]

- 7. Durene - Wikipedia [en.wikipedia.org]

- 8. 1,2,3,5-tetramethyl benzene, 527-53-7 [thegoodscentscompany.com]

- 9. cloudfront.zoro.com [cloudfront.zoro.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physical Properties of 1,2,3,5-Tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-Tetramethylbenzene, also known as isodurene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1] It is a colorless to pale yellow liquid with a characteristic camphor-like odor.[2][3][4][5] Isodurene is one of three isomers of tetramethylbenzene, the other two being prehnitene (1,2,3,4-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene).[1] This document provides a comprehensive overview of the physical properties of this compound, including detailed experimental protocols for their determination, to support its application in research and development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Units | Reference |

| Molecular Weight | 134.22 | g/mol | [2][6] |

| Appearance | Colorless to pale yellow liquid | - | [2][3][4] |

| Odor | Camphor-like | - | [2][3][4] |

| Density | 0.891 at 20 °C (68 °F) | g/cm³ | [2] |

| Melting Point | -23.7 | °C | [1] |

| -10.6 | °F | [2] | |

| Boiling Point | 198 | °C | [1][7] |

| 388.4 | °F | [2] | |

| Flash Point | 63 | °C | [3][7] |

| 146 | °F | [2][8] | |

| Vapor Pressure | 0.49 | mmHg | [2] |

| Vapor Density | 4.63 (Relative to Air) | - | [2] |

| Solubility | Negligibly soluble in water. Soluble in alcohol and very soluble in ether. | - | [2][4][6] |

Isomeric Relationship of Tetramethylbenzenes

The structural arrangement of the four methyl groups on the benzene (B151609) ring gives rise to three distinct isomers. Understanding these isomeric differences is crucial as they lead to variations in physical properties and chemical reactivity.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is essential for the correct handling, application, and safety of chemical compounds. The following sections detail the standard methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. For this compound, which is a liquid at room temperature, this protocol would be applicable for determining its freezing point.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the liquid is cooled until it solidifies. The solid is then finely powdered. A small portion of the powdered sample is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with oil) or a calibrated melting point apparatus.

-

Heating and Observation: The heating bath is heated slowly and uniformly, typically at a rate of 1-2°C per minute, especially near the expected melting point.

-

Data Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded. This range is the melting point. For a pure substance, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Method

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid sample. The test tube is then attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.

-

Heating and Observation: The sample is heated gently. As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

-

Initial Measurement: A pycnometer (a flask with a specific, accurately known volume) is weighed while empty and dry.

-

Sample Measurement: The pycnometer is then filled with this compound, and any excess is carefully removed. The filled pycnometer is then weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology: Closed-Cup Method (e.g., Pensky-Martens)

-

Apparatus Setup: A sample of this compound is placed in a closed cup of a flash point tester. The apparatus is sealed to create a closed system.

-

Heating: The sample is heated at a slow, constant rate while being stirred to ensure uniform temperature distribution.

-

Ignition Test: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

Data Recording: The flash point is the lowest temperature at which the vapors of the liquid ignite upon the application of the ignition source.

Solubility Determination

Solubility tests provide information about the polarity and potential functional groups of a compound.

Methodology: Qualitative Solubility Test

-

Sample Preparation: In a small test tube, a small, measured amount of this compound (e.g., 0.2 mL) is combined with a measured volume of the solvent (e.g., 3 mL of water).

-

Observation: The mixture is agitated vigorously. The substance is considered soluble if it forms a homogeneous solution with the solvent. For this compound, it will be observed as insoluble in water, forming a separate layer.[2][4][6]

-

Further Testing: The test is repeated with other solvents, such as ethanol (B145695) and diethyl ether, to determine its solubility in organic solvents. This compound is soluble in alcohol and very soluble in ether.[4][6]

References

- 1. phillysim.org [phillysim.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. scribd.com [scribd.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Data of 1,2,3,5-Tetramethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2,3,5-tetramethylbenzene, also known as isodurene. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. The data includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and a visual representation of the data's relationship to the molecular structure.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.84 | s | Ar-H |

| 2.28 | s | Ar-CH ₃ (C5) |

| 2.23 | s | Ar-CH ₃ (C1, C3) |

| 2.16 | s | Ar-CH ₃ (C2) |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | C -5 |

| 133.4 | C -2 |

| 130.3 | C -1, C -3 |

| 127.1 | C -4, C -6 |

| 20.8 | Ar-C H₃ (C5) |

| 20.3 | Ar-C H₃ (C1, C3) |

| 15.0 | Ar-C H₃ (C2) |

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (methyl) |

| 2920 | Strong | C-H stretch (methyl) |

| 2860 | Medium | C-H stretch (methyl) |

| 1605 | Medium | C=C stretch (aromatic) |

| 1490 | Strong | C=C stretch (aromatic) |

| 1450 | Strong | C-H bend (methyl) |

| 1380 | Medium | C-H bend (methyl) |

| 1040 | Medium | C-H in-plane bend (aromatic) |

| 870 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Peaks for this compound (Electron Ionization) [2]

| m/z | Relative Intensity (%) | Assignment |

| 134 | 65 | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M-CH₃]⁺ |

| 105 | 15 | [M-C₂H₅]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 10 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a basis for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a high-resolution NMR spectrometer, such as a Bruker Avance or Varian Mercuryplus, operating at a proton frequency of 300 MHz or higher.[3][4]

-

¹H NMR Acquisition: The ¹H NMR spectrum was recorded using a standard single-pulse experiment. Key parameters included a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans were co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was obtained using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom. A spectral width of around 220 ppm was used, with a relaxation delay of 2-5 seconds. Several hundred to several thousand scans were accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid film measurement, a drop of neat this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film. For solution-state measurements, a 5-10% (w/v) solution in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) was prepared.[5]

-

Instrumentation: The IR spectrum was recorded on a Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum or a Nicolet iS50.

-

Data Acquisition: The spectrum was typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates (or the solvent-filled cell) was acquired first and automatically subtracted from the sample spectrum. A resolution of 4 cm⁻¹ was commonly employed, and 16 to 32 scans were co-added to enhance the spectral quality.

Mass Spectrometry (MS)

-

Sample Introduction: For this volatile liquid, a direct insertion probe or a gas chromatography (GC) inlet system was used to introduce the sample into the mass spectrometer. When using a GC inlet, a dilute solution of the analyte in a volatile solvent like dichloromethane (B109758) or hexane (B92381) was injected onto the GC column.

-

Instrumentation: An electron ionization (EI) mass spectrometer, such as a Finnigan-MAT or a system coupled to a GC, was used for analysis.[6]

-

Ionization and Analysis: In the EI source, the sample molecules were bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions were then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separated them based on their mass-to-charge ratio (m/z). The detector recorded the abundance of each ion.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Spectroscopic workflow for this compound.

References

Isodurene: A Technical Guide for Researchers

An In-depth Examination of 1,2,3,5-Tetramethylbenzene: Properties, Synthesis, and Industrial Significance

This technical guide provides a comprehensive overview of isodurene (this compound), an aromatic hydrocarbon of significant interest in both academic research and industrial chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical identity, physicochemical properties, and established protocols for its synthesis.

Chemical Identification

Isodurene is one of three isomers of tetramethylbenzene, the others being durene (1,2,4,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene). It occurs naturally in coal tar and is a colorless, flammable liquid at standard conditions.

-

CAS Number : 527-53-7

Synonyms: Isodurene is known by several other names in chemical literature and databases. The most common synonyms include:

-

This compound

-

Benzene, 1,2,3,5-tetramethyl-

-

1,3,4,5-Tetramethylbenzene

Physicochemical Properties

The following table summarizes the key quantitative properties of isodurene, compiled from various chemical databases. These values are crucial for designing experimental setups, performing calculations, and ensuring safe handling.

| Property | Value |

| Molecular Formula | C₁₀H₁₄ |

| Molar Mass | 134.22 g/mol |

| Appearance | Colorless liquid |

| Density | 0.89 g/cm³ at 20°C |

| Melting Point | -23.7 °C (-10.7 °F; 249.5 K) |

| Boiling Point | 198 °C (388 °F; 471 K) at 760 mmHg |

| Flash Point | 63.3 °C (145.9 °F; 336.4 K) |

| Solubility in Water | 27.9 mg/L |

| Solubility in Solvents | Soluble in alcohol; very soluble in ether |

| Refractive Index (n²⁰/D) | 1.512 - 1.5134 |

| Vapor Pressure | 0.498 mmHg at 25 °C |

Experimental Protocols

Laboratory Synthesis of Isodurene via Grignard Reaction

The classical and reliable method for the laboratory preparation of isodurene was established by Lee Irvin Smith in 1931. The synthesis involves the formation of a Grignard reagent from mesityl bromide, followed by alkylation with dimethyl sulfate (B86663).

Experimental Protocol (Based on Smith, L. I. Org. Synth. 1931, 11, 66)

Materials:

-

Bromine

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dimethyl sulfate

-

Ice

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous calcium chloride or magnesium sulfate

Procedure:

-

Preparation of Mesityl Bromide: Mesitylene is first brominated to form 2-bromo-1,3,5-trimethylbenzene (mesityl bromide). This step should be performed under appropriate safety conditions, typically involving the slow addition of bromine to mesitylene in the presence of a catalyst like iron filings. The product is then purified by distillation.

-

Formation of Grignard Reagent:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a pressure-equalizing dropping funnel. All glassware must be oven-dried to exclude moisture.

-

Place magnesium turnings in the flask under a nitrogen atmosphere.

-

Add a solution of mesityl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction if necessary.

-

Once the reaction starts (indicated by cloudiness and gentle refluxing), continue the addition at a rate that maintains a steady reflux. After all the mesityl bromide has been added, reflux the mixture gently for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2,4,6-trimethylphenylmagnesium bromide).

-

-

Alkylation Step:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add dimethyl sulfate dropwise from the dropping funnel to the cooled, stirred Grignard solution. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly onto a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the unreacted Grignard reagent and magnesium salts.

-

Separate the ether layer using a separatory funnel. Extract the aqueous layer with additional diethyl ether.

-

Combine the organic layers and wash them successively with water, saturated sodium bicarbonate solution, and finally with water again.

-

Dry the ether solution over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂).

-

Filter off the drying agent and remove the diethyl ether by distillation.

-

The remaining crude isodurene is then purified by fractional distillation to yield the pure product.

-

Caption: Workflow for the laboratory synthesis of isodurene.

Industrial Context and Applications

In an industrial setting, isodurene is typically isolated from the C10 aromatic fraction during petroleum refining.[1] It can also be produced through the methylation of more common aromatic compounds like xylenes (B1142099) or trimethylbenzenes.[1]

A key industrial relevance of isodurene is its relationship with its isomer, durene. Durene has a significantly higher melting point, which allows for easier separation by crystallization, and it is a valuable precursor for producing pyromellitic dianhydride, a monomer used in the manufacture of high-performance polyimide plastics and resins. Therefore, processes have been developed to convert less valuable isomers like isodurene and prehnitene into the more desirable durene.

This conversion is achieved through an isomerization reaction, typically carried out in the liquid phase using a strong acid catalyst system, such as hydrogen fluoride (B91410) and boron trifluoride (HF-BF₃). The process aims to shift the isomeric mixture towards the thermodynamic equilibrium, which contains a substantial amount of durene, thereby maximizing its yield.

Caption: Industrial isomerization of isodurene to durene.

References

An In-depth Technical Guide to the Molecular Structure of 1,2,3,5-Tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-Tetramethylbenzene, also known as isodurene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1] It is one of the three isomers of tetramethylbenzene, the others being durene (1,2,4,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene). Isodurene is a colorless liquid at room temperature and is found naturally in coal tar.[1] Its molecular structure and properties are of interest to researchers in organic synthesis, materials science, and drug development due to its role as a versatile starting material and building block for more complex molecules. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, structural parameters, spectroscopic signature, and a detailed experimental protocol for its synthesis.

Molecular Identifiers

A clear and unambiguous identification of a chemical compound is crucial for scientific communication and data reproducibility. The following table summarizes the key molecular identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonyms | Isodurene, 1,3,4,5-Tetramethylbenzene |

| CAS Number | 527-53-7 |

| Molecular Formula | C₁₀H₁₄[1] |

| Molecular Weight | 134.22 g/mol [1] |

| SMILES String | CC1=CC(=C(C(=C1)C)C)C |

| InChI Key | BFIMMTCNYPIMRN-UHFFFAOYSA-N |

Molecular Structure and Geometry

The definitive three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystallographic data, available from the Crystallography Open Database (COD) under the identifier 4087683, provides precise measurements of bond lengths and angles.

Below is a summary of the key structural parameters derived from the crystallographic data.

| Parameter | Value (Å or °) |

| Average C-C bond length (aromatic ring) | 1.39 Å |

| Average C-C bond length (aromatic C - methyl C) | 1.51 Å |

| Average C-H bond length (methyl group) | 1.09 Å |

| Average C-C-C bond angle (aromatic ring) | 120° |

| Average C-C-C bond angle (aromatic C - aromatic C - methyl C) | 121° |

| Average H-C-H bond angle (methyl group) | 109.5° |

Note: These are averaged values and slight variations exist for individual bonds and angles within the molecule due to the substitution pattern.

The benzene (B151609) ring is essentially planar, with the four methyl groups attached to it. The substitution pattern of the methyl groups at positions 1, 2, 3, and 5 leads to a molecule with C₁ symmetry.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of molecules. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~6.8 | s | 2H | H-4, H-6 |

| Methyl-H | ~2.2 | s | 6H | C1-CH₃, C3-CH₃ |

| Methyl-H | ~2.1 | s | 6H | C2-CH₃, C5-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic-C | ~135 | C-1, C-3 |

| Aromatic-C | ~133 | C-2, C-5 |

| Aromatic-C | ~129 | C-4, C-6 |

| Methyl-C | ~20 | C1-CH₃, C3-CH₃ |

| Methyl-C | ~15 | C2-CH₃, C5-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Strong | C-H stretch (methyl groups) |

| 1600, 1480, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1380 | Medium | C-H bend (methyl groups) |

| 870-810 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 134 | High | [M]⁺ (Molecular ion) |

| 119 | Very High | [M-CH₃]⁺ (Loss of a methyl group) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation of Mesitylene (B46885)

This protocol details the synthesis of isodurene from mesitylene through a Friedel-Crafts alkylation reaction.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Methyl chloride (or another suitable methylating agent like methyl iodide)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas inlet tube

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath.

-

Addition of Reactants: Dissolve mesitylene (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the mesitylene solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.

-

Methylation: Introduce methyl chloride gas into the reaction mixture through a gas inlet tube or add a solution of another methylating agent (e.g., methyl iodide in dichloromethane) dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature between 5-10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Relationships in Friedel-Crafts Alkylation

The synthesis of this compound via Friedel-Crafts alkylation involves a series of interconnected steps and considerations. The following diagram illustrates the logical relationships between the key components of this reaction.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. By summarizing its key identifiers, presenting its crystallographically determined structural parameters, detailing its spectroscopic signature, and providing a comprehensive experimental protocol for its synthesis, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The inclusion of diagrams for the molecular structure, experimental workflow, and logical relationships aims to facilitate a deeper understanding of this important aromatic hydrocarbon.

References

Solubility of 1,2,3,5-Tetramethylbenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,5-tetramethylbenzene (also known as isodurene) in various organic solvents. Due to the limited availability of specific quantitative experimental data for this compound, this guide synthesizes qualitative information, data for its isomers, and general principles of aromatic hydrocarbon solubility. It also presents a detailed, adaptable experimental protocol for determining solubility in the laboratory.

Introduction to this compound and its Solubility

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. As a nonpolar compound, its solubility is primarily governed by the principle of "like dissolves like." It is generally soluble in nonpolar and weakly polar organic solvents and has very low solubility in highly polar solvents like water.[1][2][3] Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and materials science.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not extensively reported in publicly available literature. However, the following data provides a baseline for its solubility characteristics.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Unit | Citation |

| Water | 25 | 27.88 | mg/L | [2][4] |

Qualitative Solubility:

Given the scarcity of data for this compound, it is informative to consider the properties of its isomers, 1,2,3,4-tetramethylbenzene (B1201564) (prehnitene) and 1,2,4,5-tetramethylbenzene (B166113) (durene), as they exhibit similar chemical structures and are also classified as nonpolar aromatic hydrocarbons.[6][7][8] It is reasonable to infer that the solubility of this compound in a given organic solvent would be of a similar order of magnitude to its isomers under the same conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Constant temperature water bath or incubator with shaker

-

Vials with screw caps (B75204) and PTFE septa

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification:

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.

-

Prepare a series of standard solutions of this compound in the same solvent to generate a calibration curve.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. Isodurene - Wikipedia [en.wikipedia.org]

- 3. Aromatic Hydrocarbons – Introductory Chemistry [uen.pressbooks.pub]

- 4. 1,2,3,5-tetramethyl benzene, 527-53-7 [thegoodscentscompany.com]

- 5. This compound | 527-53-7 [chemicalbook.com]

- 6. Prehnitene - Wikipedia [en.wikipedia.org]

- 7. Tetramethylbenzene - Wikipedia [en.wikipedia.org]

- 8. Durene - Wikipedia [en.wikipedia.org]

The Enigmatic Presence of 1,2,3,5-Tetramethylbenzene in Coal Tar: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 1,2,3,5-tetramethylbenzene, also known as isodurene, within the complex matrix of coal tar. While recognized as a constituent of this intricate industrial byproduct, detailed quantitative data and standardized analytical protocols for isodurene remain areas of ongoing investigation. This document consolidates the available scientific knowledge, presenting a comprehensive overview of its analysis, potential formation pathways, and the broader context of coal tar composition.

Quantitative Data Summary

Precise quantitative data for the concentration of this compound in various types of coal tar (e.g., high-temperature vs. low-temperature) is not extensively documented in publicly available literature. However, analysis of coal tar fractions reveals the presence of numerous aromatic hydrocarbons, including various isomers of tetramethylbenzene. The following table provides a representative, though not exhaustive, list of compound classes and specific molecules identified in coal tar, offering a context for the presence of isodurene. It is important to note that the exact composition of coal tar can vary significantly depending on the coal source and the carbonization process used.

| Compound Class | Representative Compounds | General Concentration Range in Coal Tar |

| Polynuclear Aromatic Hydrocarbons (PAHs) | Naphthalene, Phenanthrene, Anthracene, Pyrene, Benzo[a]pyrene | Major components, can constitute a significant percentage of the tar. |

| Methylated PAHs | Methylnaphthalenes, Methylphenanthrenes | Commonly present in various isomeric forms. |

| Benzene and its Alkyl Derivatives | Benzene, Toluene, Xylenes, Trimethylbenzenes, Tetramethylbenzenes (including Isodurene) | Present in the lighter fractions of coal tar. |

| Phenolic Compounds | Phenol, Cresols, Xylenols | Significant components, particularly in lower-temperature tars. |

| Heterocyclic Compounds | Pyridine, Quinoline, Carbazole, Thiophene | Contain atoms other than carbon and hydrogen in their aromatic rings. |

Experimental Protocols for Analysis

Sample Preparation: Solvent Extraction and Cleanup

Objective: To isolate the aromatic hydrocarbon fraction from the crude coal tar matrix.

Apparatus:

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Glass chromatography column

-

Beakers, flasks, and other standard laboratory glassware

Reagents:

-

Dichloromethane (B109758) (DCM), HPLC grade

-

n-Hexane, HPLC grade

-

Silica (B1680970) gel (70-230 mesh), activated

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Homogenization: A representative sample of coal tar is thoroughly homogenized.

-

Soxhlet Extraction:

-

A known weight of the homogenized coal tar (e.g., 1-2 grams) is mixed with anhydrous sodium sulfate and placed in a cellulose (B213188) thimble.

-

The thimble is placed in a Soxhlet extractor.

-

Extraction is performed with dichloromethane for a minimum of 8 hours.

-

-

Concentration: The resulting extract is concentrated using a rotary evaporator at a controlled temperature (e.g., 35-40°C) to a small volume (e.g., 1-2 mL).

-

Column Chromatography Cleanup:

-

A glass chromatography column is packed with activated silica gel, with a layer of anhydrous sodium sulfate at the top.

-

The column is pre-eluted with n-hexane.

-

The concentrated extract is loaded onto the column.

-

The aliphatic fraction is eluted with n-hexane.

-

The aromatic fraction, containing this compound, is then eluted with a solvent of higher polarity, such as a mixture of n-hexane and dichloromethane. The exact solvent composition and volume should be optimized based on preliminary experiments.

-

-

Final Concentration: The collected aromatic fraction is concentrated under a gentle stream of nitrogen to the final desired volume for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound in the extracted aromatic fraction.

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and a capillary column.

-

Mass spectrometer detector.

Typical GC-MS Parameters:

| Parameter | Specification |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 280°C |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 300°C, hold for 10 minutes. (This program should be optimized for the specific separation of tetramethylbenzene isomers.) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| MS Transfer Line Temp | 290°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

| Data Acquisition | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions would include its molecular ion (m/z 134) and major fragment ions. |

Calibration: A multi-point calibration curve should be prepared using certified reference standards of this compound to ensure accurate quantification. An internal standard, such as a deuterated aromatic compound not present in the sample, should be used to correct for variations in sample preparation and instrument response.

Signaling Pathways and Logical Relationships

The formation of this compound in coal tar is a result of complex chemical transformations of the original coal matrix during the carbonization process. While specific, detailed signaling pathways are not fully elucidated, the following diagrams illustrate the logical relationships and general experimental workflow.

A Comprehensive Technical Guide on the Physical Properties of 1,2,3,5-Tetramethylbenzene

This guide provides an in-depth overview of the boiling and melting points of 1,2,3,5-tetramethylbenzene, also known as isodurene. The information is tailored for researchers, scientists, and professionals in drug development who require precise data on the physicochemical properties of this compound.

Physical Properties of this compound

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It presents as a colorless to pale yellow liquid with a distinct camphor-like odor.[1] Understanding its physical properties, such as boiling and melting points, is crucial for its application in various research and industrial settings.

Quantitative Data Summary

The boiling and melting points of this compound have been determined and are summarized in the table below. The data is compiled from various reputable sources to ensure accuracy and reliability.

| Physical Property | Value (°C) | Value (°F) | Value (K) |

| Boiling Point | 198 °C[2][3] | 388.4 °F[4] | 471 K[2] |

| Melting Point | -23.7 °C[2] | -10.6 °F[4] | 249.5 K[2] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the boiling and melting points of this compound are not detailed in the available literature, the following are standard methodologies widely employed for such measurements in organic chemistry.

Melting Point Determination:

A prevalent and pharmacopeia-recognized technique is the capillary method .[2][5]

-

Sample Preparation: A small, finely powdered sample of the solid compound is packed into a thin-walled glass capillary tube.[5][6]

-

Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp or a Thiele tube, in close proximity to a calibrated thermometer.[4]

-

Heating and Observation: The sample is heated at a controlled, slow rate, typically around 1-2°C per minute, to ensure thermal equilibrium.[4][7]

-

Data Recording: The melting point is recorded as a range, starting from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[4][8] For pure substances, this range is typically narrow, within 0.5-1.0°C.[4][9]

Boiling Point Determination:

Several methods are available for determining the boiling point of a liquid, with the choice often depending on the quantity of the sample available.[10]

-

Distillation Method: This is a highly accurate method that also serves to purify the liquid.[10] A volume of the liquid (typically >5 mL) is heated in a distillation flask. The temperature of the vapor that distills is measured by a thermometer placed at the vapor outlet. The stable temperature recorded during the distillation of the bulk liquid is the boiling point.[3][11] It is important to correct the observed boiling point for any variations in atmospheric pressure.[12]

-

Thiele Tube Method: This technique is suitable for smaller sample volumes.[11] A small amount of the liquid is placed in a test tube, and an inverted capillary tube is added. The setup is attached to a thermometer and heated in a Thiele tube containing oil to ensure uniform heat distribution. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary.[11]

-

Capillary Method: For microscale quantities, a small amount of the liquid is introduced into a melting point capillary tube. An inverted, smaller sealed capillary is placed inside. The assembly is heated, and the temperature at which a rapid stream of bubbles emerges from the inner capillary is recorded as the boiling point.[13][14]

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound this compound and its fundamental physical properties, the boiling and melting points.

Caption: Logical diagram showing the physical properties of this compound.

References

- 1. This compound | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thinksrs.com [thinksrs.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. mt.com [mt.com]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. chemconnections.org [chemconnections.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. jove.com [jove.com]

- 14. byjus.com [byjus.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Isodurene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isodurene (1,2,3,5-tetramethylbenzene). It includes a summary of expected chemical shifts, detailed experimental protocols for spectral acquisition, and a logical breakdown of the spectral features based on the molecule's structure and symmetry.

Data Presentation

Due to the symmetry of the isodurene molecule, its ¹H and ¹³C NMR spectra are relatively simple and highly informative. The following tables summarize the expected chemical shifts (δ) for isodurene. These values are typically reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data for Isodurene

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| H-4, H-6 | ~6.8 | Singlet | 2H |

| -CH₃ at C-1, C-3 | ~2.2 | Singlet | 6H |

| -CH₃ at C-2, C-5 | ~2.1 | Singlet | 6H |

Table 2: ¹³C NMR Spectral Data for Isodurene

| Carbon | Chemical Shift (δ) (ppm) |

| C-4, C-6 | ~130 |

| C-1, C-3 | ~135 |

| C-2, C-5 | ~133 |

| -CH₃ at C-1, C-3 | ~20 |

| -CH₃ at C-2, C-5 | ~15 |

Molecular Symmetry and NMR Signals

The substitution pattern of the methyl groups on the benzene (B151609) ring in isodurene results in a C₂ᵥ symmetry point group. This symmetry dictates the number of unique proton and carbon environments, which in turn determines the number of signals observed in the NMR spectra.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of isodurene.

Sample Preparation

-

Compound Purity : Ensure the isodurene sample is of high purity to avoid signals from contaminants. If necessary, purify the compound by distillation or chromatography.

-

Solvent Selection : Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds like isodurene.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of isodurene in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Sample Filtration : Filter the final solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : Set to cover the expected range of proton signals, typically 0-10 ppm.

-

Acquisition Time : A minimum of 2-3 seconds to ensure good resolution.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

-

Instrument : A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters :

-

Pulse Program : A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width : Set to cover the expected range of carbon signals, typically 0-150 ppm for aromatic compounds.

-

Acquisition Time : Approximately 1-2 seconds.

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

-

Processing :

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm or by referencing the solvent peak (for CDCl₃, the central peak of the triplet is at 77.16 ppm).

-

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra of isodurene involves a logical progression from sample preparation to final data interpretation.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2,3,5-Tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of 1,2,3,5-tetramethylbenzene, also known as isodurene. Understanding the fragmentation patterns of this aromatic hydrocarbon is crucial for its unambiguous identification in complex matrices, which is of significant interest in various fields, including environmental analysis, petrochemical research, and metabolomics. This document outlines the key fragment ions observed, proposes fragmentation pathways, and provides standardized experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS).

Quantitative Fragmentation Data

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions resulting from the loss of methyl radicals and subsequent rearrangements. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major ions, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) and PubChem databases.[1][2]

| m/z | Relative Intensity (%) | Proposed Ion Structure | Ion Formula |

| 134 | 54.70 | Molecular Ion | [C10H14]+• |

| 133 | 10.70 | [M-H]+ | [C10H13]+ |

| 120 | 10.10 | [M-CH3 - H]+ | [C9H12]+• |

| 119 | 99.99 (Base Peak) | [M-CH3]+ | [C9H11]+ |

| 91 | 16.00 | Tropylium (B1234903) Ion | [C7H7]+ |

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

A dilute solution of this compound is prepared in a high-purity volatile solvent such as dichloromethane (B109758) or hexane. The concentration is typically in the range of 1-10 µg/mL to avoid detector saturation.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio (e.g., 50:1) for more concentrated samples.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is commonly used.[3]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program: An initial temperature of 60 °C held for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 280 °C, which is then held for several minutes.[4]

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 500.

-

Data Acquisition: The system continuously acquires and stores data throughout the chromatographic run.

Fragmentation Pathways

The fragmentation of this compound under electron ionization follows characteristic pathways for alkylated aromatic compounds. The initial event is the removal of an electron to form the molecular ion (m/z 134). The most favorable subsequent fragmentation is the loss of a methyl radical (•CH3) to form the highly stable benzylic-type cation at m/z 119, which is the base peak in the spectrum. This ion can undergo further rearrangements and fragmentation. A notable pathway for alkylbenzenes is the formation of the tropylium ion (m/z 91).

Below is a diagram illustrating the proposed fragmentation pathways for this compound.

Caption: Proposed fragmentation pathway of this compound.

Logical Workflow for Compound Identification

The identification of this compound in a sample using GC-MS involves a logical workflow that combines chromatographic and spectral data.

Caption: Logical workflow for GC-MS identification.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,2,3,5-Tetramethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,2,3,5-tetramethylbenzene, also known as isodurene. This document details the vibrational characteristics of the molecule, outlines experimental protocols for spectral acquisition, and presents the spectral data in a clear, tabular format for ease of reference and comparison.

Introduction to the Infrared Spectroscopy of Aromatic Hydrocarbons

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule's structure, making the resulting IR spectrum a valuable "fingerprint" for identification and structural elucidation.

For substituted aromatic hydrocarbons like this compound, the IR spectrum provides key information about the substitution pattern on the benzene (B151609) ring and the vibrations of the methyl groups. Characteristic bands in the spectrum can be assigned to specific molecular motions, such as C-H stretching, C=C ring stretching, and in-plane and out-of-plane bending vibrations.

Quantitative Infrared Spectral Data for this compound

The following table summarizes the key absorption bands observed in the infrared spectrum of this compound. The data is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2][3] The spectrum was obtained from a solution of the compound, and the peak positions are given in reciprocal centimeters (cm⁻¹).

| Wavenumber (cm⁻¹) | Transmittance (%) | Probable Vibrational Mode Assignment |

| 2960 | 35 | C-H Asymmetric Stretching (in CH₃ groups) |

| 2920 | 28 | C-H Symmetric Stretching (in CH₃ groups) |

| 2860 | 45 | C-H Stretching (in CH₃ groups) |

| 1605 | 68 | C=C Aromatic Ring Stretching |

| 1485 | 30 | C-H Asymmetric Bending (in CH₃ groups) |

| 1450 | 25 | C-H Asymmetric Bending (in CH₃ groups) |

| 1380 | 40 | C-H Symmetric Bending (in CH₃ groups) |

| 1040 | 60 | In-plane C-H Bending |

| 865 | 20 | Out-of-plane C-H Bending (indicative of 1,2,3,5-substitution) |

| 805 | 55 | Out-of-plane C-H Bending |

Disclaimer: The vibrational mode assignments provided in the table are probable assignments based on established group frequency correlations for substituted aromatic compounds. A definitive assignment for each peak would require a detailed theoretical vibrational analysis.

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound requires careful sample preparation and instrument operation. As a solid at room temperature, several methods can be employed.

Sample Preparation: Thin Solid Film Method

This is a common and effective method for obtaining the IR spectrum of a solid compound.

-